molecular formula C23H19F3N2O4S B11408387 3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-7-[4-(trifluoromethyl)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-7-[4-(trifluoromethyl)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B11408387
M. Wt: 476.5 g/mol
InChI Key: ZGEOPYRCHAYTJN-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-3-hydroxy-5-oxo-7-[4-(trifluoromethyl)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-7-[4-(trifluoromethyl)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

3-(3,4-Dimethoxyphenyl)-3-hydroxy-5-oxo-7-[4-(trifluoromethyl)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-3-hydroxy-5-oxo-7-[4-(trifluoromethyl)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-7-[4-(trifluoromethyl)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of kinases or proteases, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

3-(3,4-Dimethoxyphenyl)-3-hydroxy-5-oxo-7-[4-(trifluoromethyl)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C23H19F3N2O4S

Molecular Weight

476.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-7-[4-(trifluoromethyl)phenyl]-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C23H19F3N2O4S/c1-31-18-8-7-15(9-19(18)32-2)22(30)12-33-21-17(11-27)16(10-20(29)28(21)22)13-3-5-14(6-4-13)23(24,25)26/h3-9,16,30H,10,12H2,1-2H3

InChI Key

ZGEOPYRCHAYTJN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2(CSC3=C(C(CC(=O)N32)C4=CC=C(C=C4)C(F)(F)F)C#N)O)OC

Origin of Product

United States

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